Cas no 2694-23-7 (rac-(1r,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol)

rac-(1r,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol structure
2694-23-7 structure
Product Name:rac-(1r,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol
CAS No:2694-23-7
MF:C8H16O2
MW:144.211442947388
MDL:MFCD30166997
CID:3926533
PubChem ID:76382
Update Time:2025-04-22

rac-(1r,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, trans-
    • rac-(1r,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol
    • 2,4,4-Tetramethyl-1,3-cyclobutanediol
    • 221-140-0
    • 1, 2,2,4,4-tetramethyl-, cis-
    • Tetramethyl-1,3-cyclobutanediol
    • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans-
    • DTXSID9044908
    • Tox21_301614
    • 3039-96-1
    • V3G697089H
    • DTXCID7024908
    • 2,4-dihydroxy-1,1,3,3-tetramethylcyclobutane
    • UNII-V3G697089H
    • CAS-3010-96-6
    • 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, cis-
    • EINECS 221-140-0
    • starbld0034661
    • MFCD00001329
    • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol,c&t
    • 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
    • Methyl (4-hydroxy-5-methoxy-2-[2-(methylamino)ethyl]phenyl)acetate
    • SCHEMBL45446
    • 812-914-4
    • Q3214022
    • V7WK40I307
    • SCHEMBL9880641
    • 1,3,3-Tetramethylcyclobutanediol
    • AS-10568
    • 2,2,4,4-tetramethylcyclobutane-1,3-diol
    • trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
    • (1R,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol
    • NSC46473
    • trans-2,2,4,4-tetramethylcyclobutane-1,3-diol
    • UNII-9T56625HW3
    • NS00006132
    • AT13091
    • 2,2,4,4-tetramethycyclobutane-1,3-diol
    • AT23587
    • DTXSID301263004
    • EN300-343680
    • cis-2,2,4,4-tetramethylcyclobutane-1,3-diol
    • NSC 92373
    • 2,2,4,4-Tetramethylcyclobutane-1,3-diol, trans
    • CHEMBL3186932
    • CS-0153881
    • SCHEMBL270140
    • 9T56625HW3
    • NSC92373
    • 2,2,4,4-Tetramethylcyclobutane-1,3-diol, cis-
    • NSC-46473
    • EC 221-140-0
    • cis-2,4,4-Tetramethyl-1,3-cyclobutanediol
    • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis-
    • T0145
    • NSC 46473
    • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
    • SCHEMBL268408
    • AI3-26279
    • 2694-23-7
    • UNII-V7WK40I307
    • DAA01096
    • 2.2.4.4-Tetramethyl-1-3-cyclo-butanediol
    • cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
    • AKOS015842160
    • 2,2,4,4-Tetramethylcyclobutane-1,3-diol, cis
    • NCIOpen2_001301
    • NSC-92373
    • Q27291490
    • FQXGHZNSUOHCLO-OLQVQODUSA-N
    • SCHEMBL5598585
    • 3010-96-6
    • NCGC00256202-01
    • FQXGHZNSUOHCLO-UHFFFAOYSA-
    • EN300-718454
    • 1,1,3,3-Tetramethylcyclobutanediol
    • MDL: MFCD30166997
    • Inchi: 1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3/t5-,6-
    • InChI Key: FQXGHZNSUOHCLO-IZLXSQMJSA-N
    • SMILES: [C@@H]1(O)C(C)(C)[C@@H](O)C1(C)C

Computed Properties

  • Exact Mass: 144.115029749Da
  • Monoisotopic Mass: 144.115029749Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 40.5Ų

rac-(1r,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol Pricemore >>

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